塔克索明 C

描述

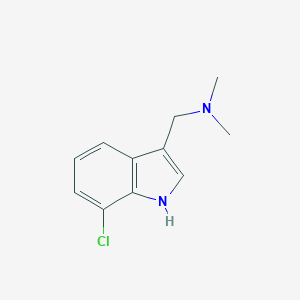

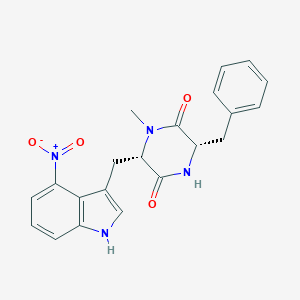

Thaxtomin C is an organonitrogen and organooxygen compound . It is functionally related to an alpha-amino acid . It is a natural product found in Streptomyces ipomoeae, Streptomyces scabiei, and Streptomyces albus .

Synthesis Analysis

The total synthesis of Thaxtomin C and its analogues has been presented in a study . The study indicated that the 4-nitro indole fragment is essential for phytotoxicity, while benzyl and m-hydroxybenzyl substituents on the diketopiperazine ring are favorable for the efficacy . The N-methylations on indole and diketopiperazine show weak influence on the herbicidal activities .

Molecular Structure Analysis

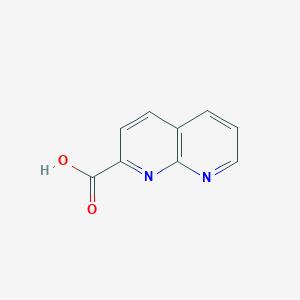

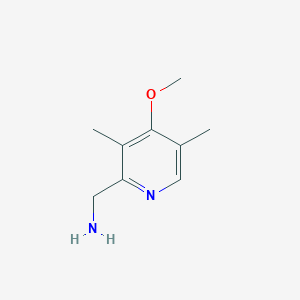

The molecular formula of Thaxtomin C is C21H20N4O4 . The IUPAC name is (3S,6S)-3-benzyl-1-methyl-6-[(4-nitro-1H-indol-3-yl)methyl]piperazine-2,5-dione . The InChI is InChI=1S/C21H20N4O4/c1-24-18(11-14-12-22-15-8-5-9-17(19(14)15)25(28)29)20(26)23-16(21(24)27)10-13-6-3-2-4-7-13/h2-9,12,16,18,22H,10-11H2,1H3,(H,23,26)/t16-,18-/m0/s1 .

Chemical Reactions Analysis

Thaxtomin C is synthesized through multiple steps of unusual enzymatic reactions . The reactions follow a preferred order, with the 4-nitro indole fragment being essential for phytotoxicity .

Physical And Chemical Properties Analysis

The molecular weight of Thaxtomin C is 392.4 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 4 . The Exact Mass is 392.14845513 g/mol and the Monoisotopic Mass is also 392.14845513 g/mol . The Topological Polar Surface Area is 111 Ų .

科学研究应用

除草剂活性和植物致病性

塔克索明类似物的合成和生物学评估:本研究展示了塔克索明 C 及其类似物的全合成,突出了它们作为除草剂的潜力。研究表明,this compound 及其变体对多种杂草有效,并表现出中等原卟啉原氧化酶酶抑制。这些化合物还显示出有希望的作物选择性特性和广泛的抗真菌活性 (Zhang 等,2015)。

塔克索明 A 影响拟南芥中的细胞壁基因和组成:尽管重点关注塔克索明 A,但本研究提供了对包括this compound 在内的更广泛的塔克索明组的见解。与this compound 类似,塔克索明 A 会抑制植物中的纤维素合成,改变细胞壁组成,并触发拟南芥幼苗的防御反应 (Bischoff 等,2009)。

塔克索明的**高产生产:本文讨论了在非致病性链霉菌菌株中生产塔克索明 A 的问题,这与this compound 也是相关的。高产生产方法由于其有效的除草活性而促进了塔克索明的农业应用 (Jiang 等,2018)。

细胞和分子机制

塔克索明 A 诱导拟南芥细胞中程序性细胞死亡:本研究虽然重点关注塔克索明 A,但阐明了this compound 可能共享的作用机制。它表明,塔克索明 A 在植物细胞中诱导一种形式的程序性细胞死亡,这不同于超敏反应,而是与细胞壁组成的变化有关 (Duval 等,2005)。

植物细胞生长和离子通量对塔克索明 A 的反应:本研究提供了对与塔克索明毒性相关的早期信号事件的见解,与了解this compound 的作用相关。塔克索明 A 引起植物组织质膜上的离子通量快速而显着变化,表明与质膜 auxin 受体的潜在相互作用 (Tegg 等,2005)。

生物合成和结构见解

塔克索明 A 生物合成中的 4-硝基色氨酸:这项研究对于理解this compound 也至关重要,它将 4-硝基色氨酸鉴定为塔克索明 A 生物合成中的中间体。它揭示了非核糖体肽合成酶的新型底物,这在生物合成途径中至关重要 (Johnson 等,2009)。

非天然塔克索明植物毒素的从头合成:本文讨论了在异源宿主链霉菌 albus 中工程化合成塔克索明(包括this compound)的问题。这种方法展示了塔克索明结构多样化的潜力,这对于开发用于农业的稳定衍生物非常重要 (Winn 等,2018)。

细胞色素 P450 催化的塔克索明植物毒素生物合成中的 L-色氨酸硝化:本研究提供了对塔克索明(包括this compound)中硝基生物合成的关键见解。它揭示了细胞色素 P450 TxtE 催化 L-色氨酸硝化,这是生物合成途径中的关键步骤 (Barry 等,2012)。

作用机制

Target of Action

Thaxtomin C primarily targets cellulose synthase , an enzyme crucial for the synthesis of cellulose in plant cell walls . Cellulose is a major structural component of the plant cell wall, providing rigidity and strength.

Mode of Action

Thaxtomin C interacts with cellulose synthase by binding to the enzyme, thereby inhibiting its activity . This inhibition disrupts the synthesis of cellulose, leading to weakened cell walls. As a result, plant cells become more susceptible to damage and less able to maintain their structural integrity .

Biochemical Pathways

The inhibition of cellulose synthase by Thaxtomin C affects the cell wall biosynthesis pathway . This disruption leads to a cascade of downstream effects, including impaired cell wall formation, reduced cell expansion, and ultimately, cell death. The compromised cell walls also make the plant more vulnerable to pathogen invasion .

Pharmacokinetics

It is known that thaxtomin c is produced by the bacteriumStreptomyces scabies and is secreted into the soil, where it can be absorbed by plant roots . Its bioavailability is influenced by soil composition, pH, and microbial activity .

Action Environment

Environmental factors significantly influence the efficacy and stability of Thaxtomin C. Soil pH, temperature, and moisture levels can affect the stability and activity of Thaxtomin C . Additionally, the presence of other soil microorganisms can impact its degradation and bioavailability. For instance, higher microbial activity can lead to faster degradation of Thaxtomin C, reducing its effectiveness .

未来方向

Thaxtomin phytotoxins, including Thaxtomin C, are a group of nitrated diketopiperazines produced by the potato common scab-causing pathogen Streptomyces scabies and other actinobacterial plant pathogens . They represent a unique class of microbial natural products with distinctive structural features and promising herbicidal activity . Future research could focus on the rational generation of novel Thaxtomin analogues for the development of potent herbicidal agents .

生化分析

Biochemical Properties

Thaxtomin C plays a crucial role in biochemical reactions by inhibiting the synthesis of cellulose in plant cell walls. This inhibition is primarily achieved through the interaction of Thaxtomin C with cellulose synthase enzymes. The compound binds to these enzymes, disrupting their normal function and leading to the inhibition of cellulose production. This interaction is highly specific, and the binding of Thaxtomin C to cellulose synthase is a key factor in its phytotoxicity .

Cellular Effects

Thaxtomin C has significant effects on various types of cells and cellular processes. In plant cells, it disrupts normal cell wall formation by inhibiting cellulose synthesis. This leads to weakened cell walls, which can cause cell lysis and death. Additionally, Thaxtomin C affects cell signaling pathways and gene expression related to cell wall biosynthesis. The compound’s impact on cellular metabolism includes the disruption of normal metabolic processes due to the inhibition of cellulose production .

Molecular Mechanism

The molecular mechanism of Thaxtomin C involves its binding to cellulose synthase enzymes, leading to the inhibition of their activity. This binding disrupts the normal function of these enzymes, preventing the synthesis of cellulose. Additionally, Thaxtomin C may interact with other biomolecules involved in cell wall biosynthesis, further contributing to its inhibitory effects. The changes in gene expression observed in response to Thaxtomin C treatment are likely a result of the disruption of normal cell wall biosynthesis pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Thaxtomin C can change over time. The compound is relatively stable, but its activity may decrease over extended periods due to degradation. Long-term exposure to Thaxtomin C can lead to persistent inhibition of cellulose synthesis, resulting in long-term effects on cellular function. In vitro studies have shown that the compound’s inhibitory effects on cellulose synthase can be sustained over time, leading to prolonged disruption of cell wall biosynthesis .

Dosage Effects in Animal Models

The effects of Thaxtomin C vary with different dosages in animal models. At low doses, the compound may cause mild inhibition of cellulose synthesis, leading to subtle changes in cell wall structure. At higher doses, Thaxtomin C can cause severe inhibition of cellulose production, leading to significant cellular damage and death. Toxic or adverse effects at high doses include extensive cell lysis and tissue necrosis .

Metabolic Pathways

Thaxtomin C is involved in metabolic pathways related to cellulose biosynthesis. The compound interacts with cellulose synthase enzymes, inhibiting their activity and disrupting the normal metabolic flux of cellulose production. This inhibition can lead to changes in metabolite levels, particularly those related to cell wall biosynthesis. Thaxtomin C may also interact with other enzymes and cofactors involved in cellulose metabolism, further contributing to its inhibitory effects .

Transport and Distribution

Thaxtomin C is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the movement of Thaxtomin C to its target sites, where it can interact with cellulose synthase enzymes. The compound’s localization and accumulation within cells are influenced by its interactions with these transporters and binding proteins. Thaxtomin C’s distribution within plant tissues is crucial for its phytotoxic effects .

Subcellular Localization

Thaxtomin C is localized within specific subcellular compartments, particularly those involved in cell wall biosynthesis. The compound’s activity and function are influenced by its subcellular localization, as it needs to be in close proximity to cellulose synthase enzymes to exert its inhibitory effects. Targeting signals and post-translational modifications may direct Thaxtomin C to these specific compartments, ensuring its effective inhibition of cellulose synthesis .

属性

IUPAC Name |

(3S,6S)-3-benzyl-1-methyl-6-[(4-nitro-1H-indol-3-yl)methyl]piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O4/c1-24-18(11-14-12-22-15-8-5-9-17(19(14)15)25(28)29)20(26)23-16(21(24)27)10-13-6-3-2-4-7-13/h2-9,12,16,18,22H,10-11H2,1H3,(H,23,26)/t16-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIWBAHUWORDTI-WMZOPIPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(=O)NC(C1=O)CC2=CC=CC=C2)CC3=CNC4=C3C(=CC=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H](C(=O)N[C@H](C1=O)CC2=CC=CC=C2)CC3=CNC4=C3C(=CC=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-Bromoethoxy)methyl]-4-methoxybenzene](/img/structure/B188159.png)